Cas no 1899149-38-2 (2-(3-aminoprop-1-en-1-yl)-4-chloro-6-methoxyphenol)

2-(3-Aminoprop-1-en-1-yl)-4-chloro-6-methoxyphenol is a specialized phenolic compound featuring a chloro-substituted aromatic ring, a methoxy group, and an aminopropenyl side chain. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of both amino and phenolic functionalities allows for versatile derivatization, enabling applications in cross-coupling reactions or as a building block for bioactive molecules. Its chloro and methoxy substituents enhance stability while offering selective modification sites. The compound’s well-defined structure ensures consistency in synthetic pathways, supporting precise molecular design in research and industrial applications.
2-(3-aminoprop-1-en-1-yl)-4-chloro-6-methoxyphenol structure
1899149-38-2 structure
Product Name:2-(3-aminoprop-1-en-1-yl)-4-chloro-6-methoxyphenol
CAS No:1899149-38-2
MF:C10H12ClNO2
MW:213.660781860352
CID:6484039
PubChem ID:117304602
Update Time:2025-06-12

2-(3-aminoprop-1-en-1-yl)-4-chloro-6-methoxyphenol Chemical and Physical Properties

Names and Identifiers

    • 2-(3-aminoprop-1-en-1-yl)-4-chloro-6-methoxyphenol
    • EN300-1981650
    • 1899149-38-2
    • Inchi: 1S/C10H12ClNO2/c1-14-9-6-8(11)5-7(10(9)13)3-2-4-12/h2-3,5-6,13H,4,12H2,1H3/b3-2+
    • InChI Key: OGUGFOKSAMMXBT-NSCUHMNNSA-N
    • SMILES: ClC1C=C(C(=C(/C=C/CN)C=1)O)OC

Computed Properties

  • Exact Mass: 213.0556563g/mol
  • Monoisotopic Mass: 213.0556563g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 55.5Ų

2-(3-aminoprop-1-en-1-yl)-4-chloro-6-methoxyphenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1981650-0.05g
2-(3-aminoprop-1-en-1-yl)-4-chloro-6-methoxyphenol
1899149-38-2
0.05g
$924.0 2023-09-16
Enamine
EN300-1981650-0.1g
2-(3-aminoprop-1-en-1-yl)-4-chloro-6-methoxyphenol
1899149-38-2
0.1g
$968.0 2023-09-16
Enamine
EN300-1981650-0.25g
2-(3-aminoprop-1-en-1-yl)-4-chloro-6-methoxyphenol
1899149-38-2
0.25g
$1012.0 2023-09-16
Enamine
EN300-1981650-0.5g
2-(3-aminoprop-1-en-1-yl)-4-chloro-6-methoxyphenol
1899149-38-2
0.5g
$1056.0 2023-09-16
Enamine
EN300-1981650-1.0g
2-(3-aminoprop-1-en-1-yl)-4-chloro-6-methoxyphenol
1899149-38-2
1g
$1100.0 2023-05-31
Enamine
EN300-1981650-2.5g
2-(3-aminoprop-1-en-1-yl)-4-chloro-6-methoxyphenol
1899149-38-2
2.5g
$2155.0 2023-09-16
Enamine
EN300-1981650-5.0g
2-(3-aminoprop-1-en-1-yl)-4-chloro-6-methoxyphenol
1899149-38-2
5g
$3189.0 2023-05-31
Enamine
EN300-1981650-10.0g
2-(3-aminoprop-1-en-1-yl)-4-chloro-6-methoxyphenol
1899149-38-2
10g
$4729.0 2023-05-31
Enamine
EN300-1981650-1g
2-(3-aminoprop-1-en-1-yl)-4-chloro-6-methoxyphenol
1899149-38-2
1g
$1100.0 2023-09-16
Enamine
EN300-1981650-5g
2-(3-aminoprop-1-en-1-yl)-4-chloro-6-methoxyphenol
1899149-38-2
5g
$3189.0 2023-09-16

Additional information on 2-(3-aminoprop-1-en-1-yl)-4-chloro-6-methoxyphenol

Comprehensive Overview of 2-(3-aminoprop-1-en-1-yl)-4-chloro-6-methoxyphenol (CAS No. 1899149-38-2)

2-(3-aminoprop-1-en-1-yl)-4-chloro-6-methoxyphenol, with the CAS number 1899149-38-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring an aminopropenyl side chain and a chloro-methoxyphenol core, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, given its ability to modulate biological pathways. The compound's structural flexibility and functional groups allow for diverse chemical modifications, aligning with current trends in precision medicine and sustainable chemistry.

In recent years, the demand for high-purity intermediates like 2-(3-aminoprop-1-en-1-yl)-4-chloro-6-methoxyphenol has surged, driven by advancements in AI-driven drug design and green synthesis. A common query among scientists is how this compound compares to analogs in terms of reactivity and solubility. Studies suggest its electron-rich aromatic system enhances stability, while the allylamine moiety facilitates nucleophilic reactions—a feature highly valued in catalysis and material science. These properties position it as a candidate for developing next-generation therapeutics, especially in oncology and neurology.

The synthesis of CAS 1899149-38-2 often involves Pd-catalyzed cross-coupling or microwave-assisted reactions, reflecting the industry's shift toward energy-efficient methodologies. Environmental concerns have also prompted investigations into its biodegradability and eco-friendly derivatives. Notably, its low toxicity profile (as per preliminary assays) aligns with the EU's REACH regulations, a frequent topic in regulatory discussions. This compliance enhances its appeal for global supply chains seeking sustainable alternatives.

From a commercial perspective, 2-(3-aminoprop-1-en-1-yl)-4-chloro-6-methoxyphenol is often searched alongside terms like "scalable synthesis" and "cost-effective production". Suppliers emphasize its batch-to-batch consistency, critical for GMP manufacturing. Additionally, its role in peptide conjugation and fluorescent labeling has sparked interest in diagnostic applications, resonating with the growing biotech startup ecosystem. Forum debates frequently highlight its potential in targeted drug delivery, a hot topic in nanomedicine.

Future research directions for 1899149-38-2 may explore its synergistic effects with natural extracts, tapping into the herbal medicine trend. Analytical techniques like HPLC-MS and NMR are essential for characterizing its purity, a recurring concern in patent filings. As computational chemistry tools evolve, virtual screening of its derivative libraries could accelerate hit-to-lead optimization—addressing a key bottleneck in pharmaceutical R&D.

In summary, CAS No. 1899149-38-2 exemplifies the intersection of innovation and practical utility in modern chemistry. Its adaptability to cutting-edge technologies and alignment with sustainability goals ensure its relevance in both academic and industrial settings. For those seeking structure-activity relationship insights or process optimization strategies, this compound offers a compelling case study in molecular design.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD